2-甲氧基-4-苯基苯酚

描述

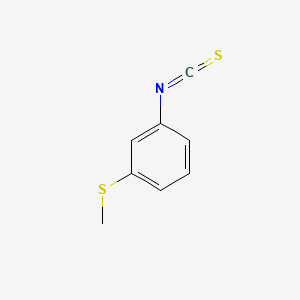

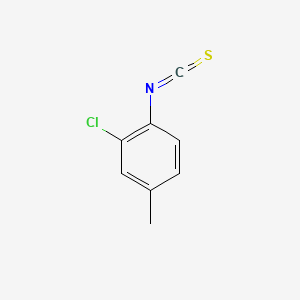

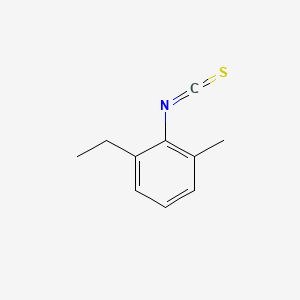

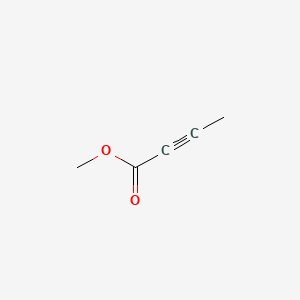

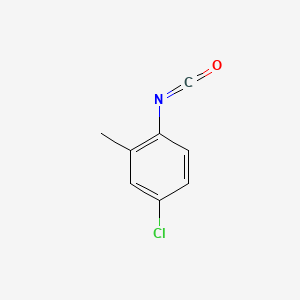

2-Methoxy-4-phenylphenol is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as 4-Hydroxy-3-methoxybiphenyl and 3-Methoxy-4-hydroxybiphenyl . The molecular weight of this compound is 200.23 g/mol .

Synthesis Analysis

The synthesis of 2-Methoxy-4-phenylphenol-like compounds has been reported in the literature. For instance, a compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . Another study reported the oxidative polycondensation reaction conditions of a similar compound using oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-phenylphenol consists of a phenol group attached to a methoxy group and a phenyl group . The InChI string representation of the molecule isInChI=1S/C13H12O2/c1-15-13-9-11 (7-8-12 (13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 . The Canonical SMILES representation is COC1=C (C=CC (=C1)C2=CC=CC=C2)O . Physical And Chemical Properties Analysis

2-Methoxy-4-phenylphenol has a molecular weight of 200.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 29.5 Ų . The exact mass and monoisotopic mass of the compound are both 200.083729621 g/mol . The compound is slightly soluble in water and completely soluble in NaOH .科学研究应用

抗癌活性

2-甲氧基-4-苯基苯酚因其抗癌特性而受到研究。Sukria 等人 (2020) 的一项研究发现,由 2-甲氧基-4-苯基苯酚合成的化合物对抑制 T47D 乳腺癌细胞表现出较弱的活性 (Sukria et al., 2020).

非线性光学材料

该化合物已被研究作为一种非线性光学材料。Hijas 等人 (2018) 报道,2-甲氧基-4-苯基苯酚的单晶显示出有利于非线性光学活性的性质 (Hijas et al., 2018).

阳极氧化反应

Swenton 等人 (1993) 的研究探讨了 4-苯基苯酚衍生物的阳极氧化,包括与 2-甲氧基-4-苯基苯酚密切相关的 4-甲氧基-4-苯基环己xa-2,5-二烯酮 (Swenton et al., 1993).

电聚合用于苯酚传感

Kiss 等人 (2022) 的一项研究讨论了苯基苯酚异构体的电聚合,包括 2-甲氧基-4-苯基苯酚的变体,用于在有机介质中传感苯酚 (Kiss et al., 2022).

氢键研究

Varfolomeev 等人 (2010) 研究了甲氧基苯酚,包括 2-甲氧基-4-苯基苯酚,在不同状态下的氢键能力 (Varfolomeev et al., 2010).

寡脱氧核苷酸合成

Mishra 和 Misra (1986) 在寡脱氧核苷酸的合成中利用了 2-甲氧基-4-苯基苯酚的衍生物 (Mishra & Misra, 1986).

荧光化学传感器开发

Manna 等人 (2020) 使用 2-甲氧基-4-苯基苯酚的衍生物开发了一种用于检测 Al3+ 离子的席夫碱受体 (Manna et al., 2020).

分子对接和量子化学计算

Viji 等人 (2020) 对 2-甲氧基-4-苯基苯酚的衍生物进行了分子对接和量子化学计算,表明其潜在的生物效应 (Viji et al., 2020).

结构和光谱分析

R. H. 等人 (2021) 的研究分析了衍生自 2-甲氧基-4-苯基苯酚的化合物的结构、光谱和电子性质 (R. H. et al., 2021).

安全和危害

The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

作用机制

Target of Action

2-Methoxy-4-phenylphenol primarily targets key pro-inflammatory mediators including nitric oxide (NO), prostaglandins (PGE 2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) . These targets play a crucial role in the inflammatory response, which is a host defense mechanism against infection or injury .

Mode of Action

The compound interacts with its targets by inhibiting their production and expression . For instance, it dose-dependently inhibits NO and PGE 2 production and also blocks LPS-induced iNOS and COX-2 expression . This interaction results in changes in the inflammatory response, primarily leading to its suppression .

Biochemical Pathways

The affected pathways include the NF-κB and MAPK pathways . 2-Methoxy-4-phenylphenol potently inhibits the translocation of NF-κB p65 into the nucleus by IκB degradation following IκB-α phosphorylation . It also inhibits the phosphorylation of MAPKs such as p38, ERK1/2, and JNK . The downstream effects of these pathway alterations include the suppression of inflammation .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of inflammation . By inhibiting key pro-inflammatory mediators and affecting crucial biochemical pathways, 2-Methoxy-4-phenylphenol exerts potent anti-inflammatory effects .

生化分析

Biochemical Properties

2-Methoxy-4-phenylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 2-Methoxy-4-phenylphenol can modulate the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential anti-inflammatory properties.

Cellular Effects

2-Methoxy-4-phenylphenol exerts various effects on different cell types and cellular processes. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) in macrophage cells . This inhibition is achieved by blocking the expression of inducible nitric oxide synthase (iNOS) and COX-2 . Furthermore, 2-Methoxy-4-phenylphenol can influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and affect gene expression by modulating histone acetylation . These cellular effects contribute to its anti-inflammatory and potential anticancer properties.

Molecular Mechanism

The molecular mechanism of 2-Methoxy-4-phenylphenol involves several key interactions at the molecular level. It binds to and inhibits the activity of COX-2, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, 2-Methoxy-4-phenylphenol can inhibit the translocation of NF-κB p65 into the nucleus by preventing the degradation of IκB-α, an inhibitor of NF-κB . This inhibition leads to a decrease in the transcription of pro-inflammatory genes. The compound also affects the phosphorylation of MAPKs, such as p38, ERK1/2, and JNK, which are involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-phenylphenol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions and retains its biological activity over extended periods . Prolonged exposure to high concentrations may lead to degradation and reduced efficacy. Long-term studies have shown that 2-Methoxy-4-phenylphenol can maintain its anti-inflammatory effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-phenylphenol vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer properties without causing adverse effects . At higher doses, it may induce toxicity and adverse reactions, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Methoxy-4-phenylphenol is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily through the action of cytochrome P450 enzymes . The compound is metabolized into various hydroxylated and conjugated metabolites, which are then excreted from the body. These metabolic transformations can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4-phenylphenol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, which may influence its pharmacokinetics and therapeutic effects .

Subcellular Localization

The subcellular localization of 2-Methoxy-4-phenylphenol plays a crucial role in its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of 2-Methoxy-4-phenylphenol can affect its interactions with biomolecules and its overall efficacy .

属性

IUPAC Name |

2-methoxy-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNQXYLCLOQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190560 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37055-79-1 | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037055791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY8SUB1ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)